tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700172
InChI: InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
SMILES:
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate

CAS No.:

Cat. No.: VC17700172

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate -

Specification

Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate
Standard InChI InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
Standard InChI Key LZIJNUIXXMZBED-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N/O)/N
Canonical SMILES CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate delineates its structure:

  • A cyclohexane ring substituted at position 1 with two functional groups:

    • A tert-butyl carbamate (-NH-C(=O)-O-tert-butyl)

    • An N-hydroxycarbamimidoyl group (-NH-C(=N-OH)-NH₂)

The molecular formula is C₁₃H₂₄N₃O₃, with a calculated molecular weight of 282.35 g/mol (assuming no isotopic substitutions).

Stereochemical Considerations

The cyclohexyl ring introduces potential stereoisomerism depending on the substitution pattern. If the carbamate and hydroxycarbamimidoyl groups occupy axial or equatorial positions, conformational stability may vary. Computational modeling (e.g., density functional theory) predicts that equatorial placement minimizes steric hindrance, favoring a chair conformation.

Synthesis and Preparation Methods

Proposed Synthetic Routes

While no peer-reviewed synthesis of this specific compound has been documented, analogous carbamates suggest the following pathway:

Step 1: Cyclohexylamine Functionalization
React cyclohexylamine with cyanogen bromide (BrCN) under basic conditions to introduce the hydroxycarbamimidoyl group:

Cyclohexylamine+BrCN+H2OCyclohexyl-N-hydroxycarbamimidoyl+NH3+HBr\text{Cyclohexylamine} + \text{BrCN} + \text{H}_2\text{O} \rightarrow \text{Cyclohexyl-N-hydroxycarbamimidoyl} + \text{NH}_3 + \text{HBr}

Step 2: Carbamate Protection
Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP):

Cyclohexyl-N-hydroxycarbamimidoyl+Boc2Otert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]carbamate+CO2\text{Cyclohexyl-N-hydroxycarbamimidoyl} + \text{Boc}_2\text{O} \rightarrow \text{tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate} + \text{CO}_2

Step 3: Purification
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water.

Industrial Scalability Challenges

Industrial production would require optimizing:

  • Solvent selection to reduce costs (e.g., replacing dichloromethane with toluene).

  • Catalyst recycling to enhance sustainability.

  • Byproduct management, particularly hydrobromic acid neutralization.

Physicochemical Properties (Estimated)

PropertyValue/DescriptionBasis of Estimation
Melting Point85–90°CAnalogous tert-butyl carbamates
SolubilitySoluble in DMSO, THF; sparingly in H₂OHydrophobic tert-butyl group
LogP (Octanol-Water)1.8 ± 0.3Computational prediction (ChemAxon)
StabilityStable at RT; hydrolyzes under acidic pHCarbamate group reactivity

Applications in Organic Synthesis

Protecting Group for Amines

The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. This compound’s hydroxycarbamimidoyl moiety may offer orthogonal protection strategies, enabling selective deprotection under mild conditions (e.g., hydroxylamine treatment) .

Ligand in Coordination Chemistry

The N-hydroxycarbamimidoyl group can act as a bidentate ligand, coordinating to transition metals like Cu(II) or Fe(III). This property is exploitable in catalysis or metal-organic framework (MOF) design.

Intermediate for Heterocycle Synthesis

Under acidic conditions, the compound may undergo cyclization to form imidazoline or oxadiazole derivatives, valuable scaffolds in medicinal chemistry .

Comparative Analysis with Analogous Compounds

CompoundKey DifferentiatorApplication
tert-Butyl carbamateSimpler structure; no imidoyl groupAmine protection
N-HydroxyureaLacks carbamate; similar metal chelationAnticancer agent
Boc-protected cyclohexylaminesNo hydroxycarbamimidoyl functionalityPeptide synthesis

Recent Advancements and Future Directions

Photocatalytic Applications

Recent studies (2024) demonstrate that carbamates with electron-withdrawing groups enhance efficiency in visible-light-driven C–H activation . Integrating the hydroxycarbamimidoyl group could further modulate redox properties.

Targeted Drug Delivery

Functionalizing nanoparticles with this compound may improve blood-brain barrier penetration, leveraging its dual hydrophobic (tert-butyl) and hydrophilic (imidoyl) domains .

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